molecular formula C14H18O5 B031620 Diethyl 2-(4-methoxyphenyl)malonate CAS No. 23197-67-3

Diethyl 2-(4-methoxyphenyl)malonate

Cat. No.: B031620
CAS No.: 23197-67-3
M. Wt: 266.29 g/mol
InChI Key: QXHBIWJHLHGDEO-UHFFFAOYSA-N
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Description

Diethyl 2-(4-methoxyphenyl)malonate is an organic compound with the molecular formula C14H18O5. It is a diethyl ester of malonic acid, substituted with a 4-methoxyphenyl group. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-methoxyphenyl)malonate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alkylation: Substituted malonates

    Hydrolysis: Malonic acid derivatives

    Decarboxylation: Substituted acetic acids

Mechanism of Action

The mechanism of action of diethyl 2-(4-methoxyphenyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then undergo nucleophilic substitution reactions with electrophiles. This reactivity is utilized in various synthetic transformations, including alkylation and condensation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Diethyl phenylmalonate
  • Diethyl 2-(4-chlorophenyl)malonate

Uniqueness

Diethyl 2-(4-methoxyphenyl)malonate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics .

Properties

IUPAC Name

diethyl 2-(4-methoxyphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHBIWJHLHGDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382865
Record name Diethyl 2-(4-methoxyphenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23197-67-3
Record name Diethyl 2-(4-methoxyphenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27.7 g of ethyl 4-methoxyphenylacetate and 34 ml of diethyl carbonate were dissolved in 150 ml of N,N-dimethylformamide, and the solution was subjected to reflux under heating, while gradually adding 6.5 g of sodium hydride for 1 hour. After further refluxing under heating for 2 hours, the resulting reaction solution was poured into a mixture of ice water and hydrochloric acid, followed by extraction with ethyl acetate. The resulting organic layer was washed with water, and then dried to distill off the solvent. The residue thus obtained was purified by silica gel column chromatography using toluene as an eluant, thereby obtaining 26.7 g of ethyl 2-ethoxycarbonyl-2-(4-methoxyphenyl)acetate in the form of light yellow oil.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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